4-(3-fluoropropoxy)benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime
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Overview
Description
4-(3-fluoropropoxy)benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime is a chemical compound with the molecular formula C17H16Cl2FNO2 and a molecular weight of 356.2 g/mol. This compound is characterized by the presence of a fluoropropoxy group, a benzenecarbaldehyde moiety, and a dichlorobenzyl oxime group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-(3-fluoropropoxy)benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime involves multiple steps. One common synthetic route includes the reaction of 4-(3-fluoropropoxy)benzenecarbaldehyde with O-(2,4-dichlorobenzyl)hydroxylamine under specific reaction conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the oxime bond. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(3-fluoropropoxy)benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The fluoropropoxy and dichlorobenzyl groups can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
4-(3-fluoropropoxy)benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-fluoropropoxy)benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s fluoropropoxy and dichlorobenzyl groups contribute to its binding affinity and specificity towards certain enzymes and receptors .
Comparison with Similar Compounds
Similar compounds to 4-(3-fluoropropoxy)benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime include:
4-(3-fluoropropoxy)benzenecarbaldehyde: Lacks the dichlorobenzyl oxime group, making it less versatile in certain reactions.
O-(2,4-dichlorobenzyl)hydroxylamine: Does not contain the fluoropropoxybenzenecarbaldehyde moiety, limiting its applications.
4-(3-fluoropropoxy)benzenecarbaldehyde oxime: Similar but without the dichlorobenzyl group, affecting its chemical properties and reactivity.
This compound stands out due to its unique combination of functional groups, which enhances its utility in various scientific and industrial applications.
Properties
IUPAC Name |
(E)-N-[(2,4-dichlorophenyl)methoxy]-1-[4-(3-fluoropropoxy)phenyl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2FNO2/c18-15-5-4-14(17(19)10-15)12-23-21-11-13-2-6-16(7-3-13)22-9-1-8-20/h2-7,10-11H,1,8-9,12H2/b21-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQUBZRSPZJQTF-SRZZPIQSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NOCC2=C(C=C(C=C2)Cl)Cl)OCCCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/OCC2=C(C=C(C=C2)Cl)Cl)OCCCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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